molecular formula C13H11FO2 B6373062 2-Fluoro-5-(2-hydroxymethylphenyl)phenol CAS No. 1261943-56-9

2-Fluoro-5-(2-hydroxymethylphenyl)phenol

Cat. No.: B6373062
CAS No.: 1261943-56-9
M. Wt: 218.22 g/mol
InChI Key: MUDIQBIHAUECLZ-UHFFFAOYSA-N
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Description

2-Fluoro-5-(2-hydroxymethylphenyl)phenol is a chemical compound with the molecular formula C13H11FO2 and a molecular weight of 218.22 g/mol . It is characterized by the presence of a fluorine atom and a hydroxymethyl group attached to a phenyl ring. This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(2-hydroxymethylphenyl)phenol typically involves the reaction of 2-fluorophenol with a suitable hydroxymethylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(2-hydroxymethylphenyl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Fluoro-5-(2-hydroxymethylphenyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(2-hydroxymethylphenyl)phenol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity, improving its ability to cross cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-(hydroxymethyl)phenylboronic acid: Similar structure but contains a boronic acid group instead of a phenol group.

    2-Fluoro-4-(hydroxymethyl)benzoic acid: Contains a carboxylic acid group instead of a phenol group.

    3-Fluoro-5-(hydroxymethyl)phenylboronic acid: Similar structure but with different substitution patterns.

Uniqueness

2-Fluoro-5-(2-hydroxymethylphenyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a fluorine atom and a hydroxymethyl group on the phenyl ring allows for unique interactions with biological targets, making it a valuable compound in research and development.

Properties

IUPAC Name

2-fluoro-5-[2-(hydroxymethyl)phenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO2/c14-12-6-5-9(7-13(12)16)11-4-2-1-3-10(11)8-15/h1-7,15-16H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUDIQBIHAUECLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)C2=CC(=C(C=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10684138
Record name 4-Fluoro-2'-(hydroxymethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261943-56-9
Record name 4-Fluoro-2'-(hydroxymethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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